
tert-Butyl 3-cyanoazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, like tert-butyl derivatives, typically involves strategic intramolecular cyclization reactions or multistep synthetic routes starting from commercially available precursors. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for multikilogram production, highlighting the importance of such structures in medicinal chemistry (Gomi et al., 2012). These methods often involve intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction, demonstrating the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl derivatives has been extensively studied through various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014). These studies reveal the intricate details of the compound's structure, such as the presence of bicyclo[2.2.2]octane structure, and provide a foundation for understanding its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of tert-butyl derivatives is influenced by their unique structural characteristics. Research into N-tert-butanesulfinyl imines shows these compounds as versatile intermediates for the asymmetric synthesis of amines, demonstrating the synthetic utility of tert-butyl protected amines (Ellman et al., 2002). Such studies underscore the importance of tert-butyl groups in facilitating a wide range of chemical transformations, including nucleophilic additions and ligand synthesis for asymmetric catalysis.
Aplicaciones Científicas De Investigación
Decomposition of Air Toxics
Research on the decomposition of air toxics, such as methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, provides insight into the application of tert-butyl compounds in environmental remediation. The study demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a compound structurally related to tert-Butyl 3-cyanoazepane-1-carboxylate, into less harmful substances like CH4, C2H4, and C2H2. This process highlights the potential of plasma technology in the treatment of volatile organic compounds in the environment (Hsieh et al., 2011).
Environmental Behavior and Fate
The environmental behavior and fate of compounds like MTBE, which shares similarities with this compound, have been extensively reviewed. Such studies detail how these compounds interact with water and soil, their solubility, and their resistance to biodegradation in groundwater. This research is crucial for understanding the impact of these compounds on the environment and for developing strategies for their removal or management (Squillace et al., 1997).
Adsorption Studies
Adsorption studies focused on MTBE, similar in context to this compound, summarize the feasibility of various adsorbents for the elimination of such compounds from aqueous solutions. This research outlines the effectiveness of materials like granular activated carbon and resins in the adsorptive removal of tert-butyl compounds from water, addressing a critical aspect of environmental pollution control (Vakili et al., 2017).
Synthetic Applications
The applications of tert-Butyl compounds in chemical synthesis, particularly in the production of N-heterocycles via sulfinimines, have been reviewed. Such compounds serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the versatility of tert-butyl compounds in facilitating complex chemical reactions (Philip et al., 2020).
Chemical Recycling
In the context of chemical recycling, studies have explored the role of tert-butyl compounds in processes like the hydrolysis of poly(ethylene terephthalate) (PET) to recover monomers for repolymerization. Such research highlights the broader application of tert-butyl compounds in the recycling and sustainable management of plastics, contributing to environmental conservation efforts (Karayannidis & Achilias, 2007).
Propiedades
IUPAC Name |
tert-butyl 3-cyanoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWDIMUFLWANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


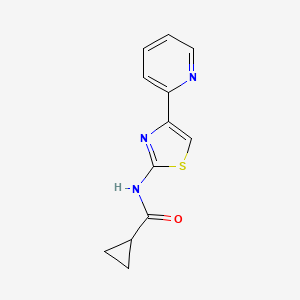
![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)
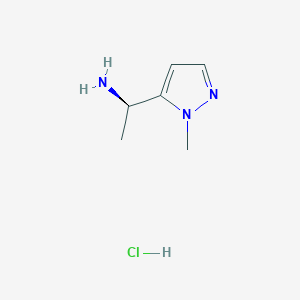
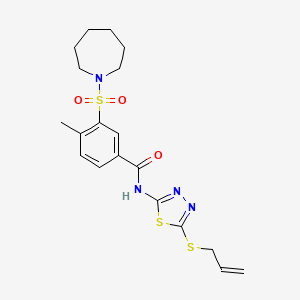
![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)
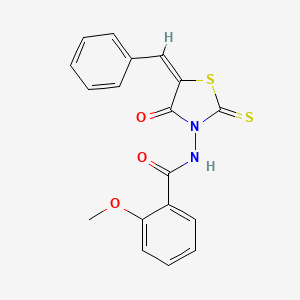
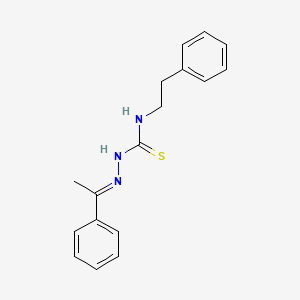
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)